![molecular formula C23H23FN6O2 B2945333 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034434-28-9](/img/structure/B2945333.png)
3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H23FN6O2 and its molecular weight is 434.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
Compounds similar to 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one have shown promising antimicrobial activity. In a study, derivatives of 2-amino benzothiazole, with structural similarities, demonstrated significant activity against various microbial strains, highlighting their potential in antimycobacterial applications (Sathe et al., 2011).
Pharmacokinetics in Cancer Treatment
Research on anaplastic lymphoma kinase (ALK) inhibitors, structurally related to the compound , has shown important implications for cancer treatment. One study investigated the pharmacokinetics of such compounds, revealing insights into their metabolic pathways and stability, which are crucial for their effectiveness in cancer therapy (Teffera et al., 2013).
Dual Serotonin Receptor Antagonists
Compounds with structural similarities have been synthesized and evaluated as dual serotonin receptor antagonists. These antagonists can cross the blood-brain barrier and have potential applications in central nervous system disorders, as demonstrated in PET imaging studies in primates (Deau et al., 2015).
Antibacterial Activity
Derivatives of 1H-1,2,4-triazol-5(4H)-one have been synthesized and tested for antibacterial activity. These novel compounds have shown moderate activity against both gram-positive and gram-negative bacterial strains, suggesting their potential in developing new antibacterial agents (Darekar et al., 2020).
Synthesis Methodologies
Studies have also focused on the synthesis methodologies of compounds structurally similar to this compound. These methodologies are crucial for the efficient production of such compounds for various applications, including pharmaceuticals (Shevchuk et al., 2012).
Antagonists for Serotonin Receptors
Further research has been conducted on compounds with 1H-indole structures, which are closely related to the compound . These compounds have been synthesized and evaluated for their affinity to serotonin receptors, indicating potential applications in neuropsychiatric disorders (Andersen et al., 1992).
properties
IUPAC Name |
3-[[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c24-17-5-1-3-7-19(17)30-21(26-27-23(30)32)13-16-9-11-28(12-10-16)22(31)14-29-15-25-18-6-2-4-8-20(18)29/h1-8,15-16H,9-14H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUWAKTXTBVUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.